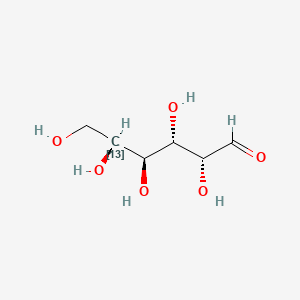
3,4,6-Tri-O-acetyl-D-glucal-13C-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Tri-O-acetyl-D-glucal-13C-1 is a compound that is isotopically labeled with carbon-13. This compound is a derivative of 3,4,6-Tri-O-acetyl-D-glucal, which is commonly used in the synthesis of oligosaccharides and other carbohydrate derivatives. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic studies and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-D-glucal-13C-1 typically involves the acetylation of D-glucal. The process begins with the protection of the hydroxyl groups on D-glucal using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the 3, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The isotopic labeling with carbon-13 is achieved by using carbon-13 enriched reagents during the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-acetyl-D-glucal-13C-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of D-glucal, such as D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol .
Scientific Research Applications
3,4,6-Tri-O-acetyl-D-glucal-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and oligosaccharides.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of carbohydrate-based drugs.
Industry: Applied in the production of isotopically labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-acetyl-D-glucal-13C-1 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the metabolic fate of carbohydrates and the effects of various drugs on carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: The non-labeled version of the compound.
3,4,6-Tri-O-acetyl-D-galactal: A similar compound with a different sugar moiety.
1,2-Dideoxy-3,4,6-tri-O-acetyl-D-arabino-1-hexenopyranose: Another derivative used in carbohydrate synthesis
Uniqueness
The uniqueness of 3,4,6-Tri-O-acetyl-D-glucal-13C-1 lies in its isotopic labeling with carbon-13, which makes it an invaluable tool for tracing and studying metabolic pathways. This isotopic labeling provides a distinct advantage over non-labeled compounds in research applications .
Properties
Molecular Formula |
C12H16O7 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-(513C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i4+1 |
InChI Key |
LLPWGHLVUPBSLP-NTZFZRLKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([13CH]=CO1)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)



![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)

![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)




![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)


